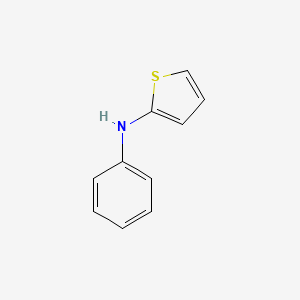

N-phenylthiophen-2-amine

Description

Contextual Significance of Thiophene (B33073) and Aniline (B41778) Scaffolds in Modern Organic Chemistry

Both thiophene and aniline are independently recognized as privileged structures in organic chemistry. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a key component in numerous pharmaceuticals and organic materials. ijpbs.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. ijpbs.comnih.gov The thiophene nucleus is also integral to the development of conducting polymers and materials for organic electronics. espublisher.com

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast range of organic compounds, including dyes, polymers, and pharmaceuticals. mdpi.com The amino group on the phenyl ring provides a reactive site for various chemical transformations, making it a versatile precursor in organic synthesis. mdpi.com The combination of these two scaffolds in N-phenylthiophen-2-amine results in a molecule with enhanced structural complexity and a rich electronic profile, offering broad potential for further functionalization and application. researchgate.net

Overview of this compound as a Versatile Core Structure in Chemical Innovation

This compound serves as a versatile core structure for chemical innovation due to the reactive sites on both the thiophene and aniline rings. The presence of the amine linker allows for the synthesis of a variety of derivatives through reactions such as N-arylation, acylation, and sulfenylation. researchgate.netekb.eg The thiophene ring itself can undergo electrophilic substitution reactions, further expanding the diversity of accessible compounds. mdpi.com

The utility of this compound as a core structure is evident in its application in various fields:

Medicinal Chemistry: Derivatives of this compound have been investigated for their potential as therapeutic agents. evitachem.comacs.org For instance, certain derivatives have shown promise as inhibitors of specific enzymes or as modulators of biological receptors. mdpi.comacs.org

Materials Science: The electronic properties of the this compound scaffold make it an attractive component for the design of novel organic materials. evitachem.com Derivatives have been explored for their use in organic light-emitting diodes (OLEDs), organic solar cells, and as charge transport materials. researchgate.net

Catalysis: The nitrogen and sulfur atoms in the this compound structure can act as coordination sites for metal ions, leading to the development of novel catalysts. These catalysts can be employed in a variety of organic transformations.

The synthesis of this compound and its derivatives can be achieved through several methods, including the Gewald reaction and various cross-coupling strategies like the Chan-Lam and Suzuki reactions. researchgate.netresearchgate.netsemanticscholar.org

Current Research Landscape and Emerging Trajectories in this compound Chemistry

The current research landscape for this compound is vibrant and expanding. A significant area of focus is the development of more efficient and environmentally friendly synthetic methodologies. researchgate.netresearchgate.net This includes the use of novel catalysts and green reaction conditions to improve yields and reduce waste. researchgate.net

Emerging research trajectories are centered on the exploration of novel applications for this compound derivatives. Researchers are actively investigating their potential in areas such as:

Targeted Drug Delivery: Designing derivatives that can specifically target cancer cells or other diseased tissues.

Advanced Materials: Creating new polymers and small molecules with tailored optical and electronic properties for next-generation electronic devices. researchgate.net

Asymmetric Catalysis: Developing chiral this compound-based ligands for enantioselective synthesis.

A notable recent development is the catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472), which allows for the direct functionalization of the thiophene ring without the need for a protecting group on the amine. mdpi.comresearchgate.net This method provides a more atom-economical and efficient route to a variety of functionalized derivatives. mdpi.com

The following table summarizes some of the key research findings and applications of this compound and its derivatives:

| Research Area | Key Findings and Applications |

| Medicinal Chemistry | Derivatives show potential as antimicrobial, anti-inflammatory, and anticancer agents. nih.govevitachem.com They have also been investigated as inhibitors of enzymes like c-Src and Mcl-1. acs.orgnih.gov |

| Materials Science | Used in the development of amorphous molecular materials for organic photovoltaics and as hole transport layers in OLEDs. researchgate.net |

| Organic Synthesis | Serves as a versatile building block for the synthesis of complex heterocyclic systems and functionalized molecules. evitachem.comacs.org |

| Catalysis | Employed in the development of palladium precatalysts for C-N cross-coupling reactions. rsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylthiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-2-5-9(6-3-1)11-10-7-4-8-12-10/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVDRILZZAPGNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for N Phenylthiophen 2 Amine and Its Derivatives

Foundational Synthesis Approaches to N-Phenylthiophen-2-amine

The construction of the core 2-aminothiophene structure is most prominently achieved through the Gewald reaction. This multicomponent reaction traditionally involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as morpholine (B109124) or triethylamine, to yield polysubstituted 2-aminothiophenes. sciforum.netthieme-connect.com Variations of this method have been developed to improve efficiency and substrate scope, including the use of alternative catalysts and reaction conditions like microwave irradiation. thieme-connect.com For the specific synthesis of this compound derivatives, the Gewald reaction can be adapted, or alternatively, N-arylation of a pre-formed 2-aminothiophene can be accomplished through methods like the Buchwald-Hartwig amination. Another approach involves the reaction of lithiated alkynes or allenes with phenyl isothiocyanate. beilstein-journals.org A novel protocol has also been described for synthesizing 3-nitro-N-arylthiophen-2-amines from the reaction of α-nitroketene N,S-arylaminoacetals and 1,4-dithiane-2,5-diol (B140307), which generates two carbon-carbon bonds in a single step. beilstein-journals.org

Regioselective Functionalization and Derivatization Approaches

Once the this compound core is formed, its further functionalization is key to developing new chemical entities. The electronic properties of the ring system, influenced by both the sulfur heteroatom and the activating amino group, dictate the regioselectivity of subsequent reactions.

A significant advancement in the functionalization of this scaffold is a catalyst-free, site-selective hydroxyalkylation reaction. nih.govmdpi.com This method provides an atom-economical approach to synthesize specifically substituted 5-phenylthiophen-2-amine (B182472) derivatives. nih.gov The reaction proceeds between an unprotected 5-phenylthiophen-2-amine and various α-trifluoromethyl ketones in refluxing toluene, yielding products in good to excellent yields (69–93%). nih.gov

This represents the first reported instance of a site-selective electrophilic aromatic substitution on the C3 position of an unprotected 5-phenylthiophen-2-amine. nih.govmdpi.com The reaction's high regioselectivity is attributed to the powerful mesomeric electron-donating effect (+M) of the amino group, which enhances the nucleophilic character of the C3 atom, allowing it to attack the electrophilic carbonyl carbon of the α-trifluoromethyl ketone. nih.gov The process is notable for its metal- and catalyst-free conditions, which is advantageous in synthetic pathways as it avoids potential imine formation that can occur when free amines react with carbonyl reagents in the presence of Lewis acid catalysts. nih.govmdpi.com

Table 1: Catalyst-Free Hydroxyalkylation of 5-Phenylthiophen-2-amine with Various α-Trifluoromethyl Ketones nih.govThis table summarizes the yields for the synthesis of various 3-substituted derivatives via electrophilic aromatic substitution.

| Entry | α-Trifluoromethyl Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | 1,1,1-trifluoro-2-propanone | 2,2,2-trifluoro-1-(2-amino-5-phenylthiophen-3-yl)propan-1-ol | 85 |

| 2 | 1,1,1-trifluoro-2-butanone | 1-(2-amino-5-phenylthiophen-3-yl)-2,2,2-trifluorobutan-1-ol | 93 |

| 3 | 3,3,3-trifluoro-1-phenylpropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-3,3,3-trifluoro-1-phenylpropan-1-ol | 78 |

| 4 | 1-(4-chlorophenyl)-3,3,3-trifluoropropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-ol | 69 |

| 5 | 1-(furan-2-yl)-3,3,3-trifluoropropan-2-one | 1-(2-amino-5-phenylthiophen-3-yl)-1-(furan-2-yl)-3,3,3-trifluoropropan-1-ol | 72 |

Development of Specific Electrophilic Substitutions on the Thiophene (B33073) Ring

Electrophilic aromatic substitution is a fundamental reaction for functionalizing thiophene and its derivatives. e-bookshelf.de The thiophene ring is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the α-position (C2 or C5). e-bookshelf.deyoutube.com In this compound, the C2 position is occupied. The amino group at C2 is a strong activating group, directing incoming electrophiles to the ortho (C3) and para (C5) positions. youtube.com

The outcome of electrophilic substitution on the this compound ring is a result of the interplay between the activating effect of the amino group and the inherent reactivity of the thiophene ring. Reactions such as nitration, halogenation, and sulfonation are classic examples of electrophilic aromatic substitution. masterorganicchemistry.com For instance, direct nitration of aniline (B41778) derivatives in strongly acidic medium can lead to oxidation products alongside nitro derivatives, a challenge that is often managed by protecting the amino group. youtube.com For this compound, an electrophile would be strongly directed to the C3 and C5 positions due to electronic activation by the amine. The precise ratio of C3 to C5 substitution would depend on the specific electrophile, reaction conditions, and potential steric hindrance from the N-phenyl group or other substituents on the ring. researchgate.net

Advanced Coupling Reactions for the Construction of this compound Derivatives

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These methods offer powerful tools for assembling complex molecular architectures from readily available building blocks.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. researchgate.netyoutube.com This reaction is highly valuable for synthesizing biaryl compounds and has been applied to thiophene derivatives. youtube.commdpi.com

In a relevant example, a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were synthesized via a Suzuki cross-coupling reaction. mdpi.com The key step involved coupling 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with a variety of aryl and heteroaryl boronic acids or their pinacol (B44631) esters. mdpi.com The reaction was effectively catalyzed by tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a base, yielding the desired products in moderate to good yields (37-72%). mdpi.com This methodology demonstrates the feasibility of using Suzuki coupling to introduce diverse aryl substituents at the C5 position of the thiophene ring in a structure closely related to this compound, highlighting its potential for creating extensive derivative libraries. It was noted that boronic acids with electron-donating groups generally provided better yields than those with electron-withdrawing groups. mdpi.com

Table 2: Suzuki Cross-Coupling of 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with Various Boronic Acids mdpi.comThis table showcases the synthesis of diverse derivatives, indicating the versatility of the Suzuki reaction.

| Entry | Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 5-phenyl-N-(pyrazin-2-yl)thiophene-2-carboxamide | 72 |

| 2 | 4-Methylphenylboronic acid | 5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 65 |

| 3 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 68 |

| 4 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 55 |

| 5 | Thiophen-2-ylboronic acid | 5-(thiophen-2-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 48 |

| 6 | Pyridin-3-ylboronic acid | 5-(pyridin-3-yl)-N-(pyrazin-2-yl)thiophene-2-carboxamide | 37 |

Exploration of Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki reaction, a variety of other transition metal-catalyzed cross-coupling reactions are instrumental in synthetic organic chemistry. researchgate.netrsc.org These methodologies can be applied to functionalize the this compound scaffold in numerous ways.

Stille Coupling: This reaction pairs an organohalide or triflate with an organostannane (organotin) reagent, catalyzed by palladium. It is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This could be used to introduce vinyl groups onto a halogenated this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, using a palladium catalyst and a copper co-catalyst. It is the most common method for synthesizing aryl alkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine. This could be used to introduce additional amino groups or to synthesize the parent this compound itself from 2-bromothiophene (B119243) and aniline.

These diverse catalytic systems, which also include rhodium, iridium, and copper catalysts, enable the targeted construction of a vast array of derivatives by facilitating the formation of specific C-C, C-N, C-O, and C-S bonds, thereby providing comprehensive tools for modifying the this compound core. researchgate.netrsc.org

Heterocycle Formation and Annulation Strategies Utilizing this compound Precursors

Precursors of this compound are valuable building blocks for the construction of a wide array of heterocyclic systems. Annulation strategies, where a new ring is fused onto the thiophene core, are particularly important for creating complex polycyclic structures.

The Gewald reaction, first reported in 1961, stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. researchgate.netarkat-usa.orgsemanticscholar.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of the Gewald reaction is enhanced by the ready availability of starting materials and the generally mild reaction conditions. arkat-usa.orgsemanticscholar.org

The reaction mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

Modern adaptations have focused on improving the efficiency, environmental footprint, and scope of the Gewald reaction. These advancements include:

Microwave-assisted synthesis , which has been shown to reduce reaction times and improve yields. wikipedia.org

Green chemistry approaches , such as performing the reaction in water, an environmentally benign solvent, under catalyst-free conditions using ultrasound activation. nih.gov

Organocatalysis , for instance, using L-proline as a cost-effective and green catalyst to facilitate the reaction under mild conditions. organic-chemistry.org L-proline has been shown to effectively catalyze both the initial Knoevenagel condensation and the subsequent sulfur addition steps. organic-chemistry.org

The table below summarizes various adaptations of the Gewald reaction for synthesizing 2-aminothiophene scaffolds.

| Catalyst/Condition | Carbonyl Compound | Active Methylene Compound | Solvent | Yield (%) | Reference |

| L-proline (10 mol%) | Cyclohexanone | Malononitrile | DMF | 84% | organic-chemistry.org |

| Triethylamine | Various Ketones | Various Nitriles | Water | 75-98% | nih.gov |

| None (Ultrasound) | Various | Various | Water | Not Specified | nih.gov |

| N-Methylpiperazine-functionalized polyacrylonitrile (B21495) fiber | Various | Various | Not Specified | High | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

This compound and its precursors can be utilized in cycloaddition and condensation reactions to generate fused heterocyclic systems, which are prevalent in biologically active molecules.

Cycloaddition Reactions: These reactions are powerful tools for constructing cyclic compounds with high stereocontrol. libretexts.org Thiophene S,N-ylides, for example, can undergo cycloaddition reactions with electron-rich dienophiles. rsc.org While direct [2+2] or [4+2] cycloadditions using the thiophene ring of this compound itself are less common due to the aromatic stability of the thiophene ring, functional groups attached to the ring or the amine can participate in such reactions. For instance, the development of visible-light-mediated [2+2] cycloadditions for synthesizing azetidines offers a potential pathway for functionalizing derivatives. chemrxiv.org Innovative approaches involving the heterocyclization of functionalized alkynes provide a regioselective and atom-economical route to substituted thiophenes, which can then be further elaborated. nih.gov

Condensation Reactions: Condensation reactions are widely employed to build fused rings onto a thiophene core. A prominent example is the reaction of 2-aminothiophenes with various carbonyl compounds. mdpi.comresearchgate.net For instance, the reaction between an α-nitroketene N,S-acetal and 1,4-dithiane-2,5-diol can produce 3-nitro-N-arylthiophen-2-amines through a sequence involving carbonyl addition, annulation, and elimination, effectively generating two new C-C bonds in a single operation. beilstein-journals.org These reactions are crucial for synthesizing thieno[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other fused systems that are of significant interest in medicinal chemistry. arkat-usa.org

Atom-Economical and Catalyst-Free Synthetic Protocols for this compound Analogues

The principles of green chemistry have spurred the development of atom-economical and catalyst-free synthetic methods. Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product, minimizing waste. Multicomponent reactions, such as the Gewald synthesis, are inherently atom-economical as they combine several starting materials into a single product in one pot. researchgate.netarkat-usa.org

Recent research has focused on eliminating the need for catalysts, particularly those based on transition metals, to further enhance the sustainability of synthetic processes. Catalyst-free protocols offer advantages such as simplified purification, reduced cost, and lower environmental impact. nih.gov

Examples of such advancements include:

Gewald reactions in water: As mentioned, conducting the Gewald reaction in water at room temperature or with ultrasound activation can proceed efficiently without any added catalyst. nih.gov

One-pot three-component synthesis: Methodologies have been developed for the catalyst-free, one-pot synthesis of related N,S-heterocycles like 2-iminothiazoles from nitroepoxides, demonstrating the feasibility of catalyst-free multicomponent strategies. nih.gov

Metal-free C-S bond formation: Research into metal-free conditions for synthesizing related benzothiazole (B30560) derivatives showcases a broader trend towards avoiding expensive and potentially toxic metal catalysts in the synthesis of sulfur-containing heterocycles. researchgate.net

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

The synthesis of chiral this compound derivatives, where a stereocenter is introduced, is crucial for developing stereospecific pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which often exhibits significantly different biological activity compared to its mirror image.

Direct asymmetric synthesis of the 2-aminothiophene core is challenging. However, several strategies can be envisioned or have been applied to related systems:

Catalytic Asymmetric Reactions: Nickel-catalyzed asymmetric reactions have emerged as a powerful tool for creating chiral amines. nih.govnih.gov For instance, a Ni(II)/trisoxazoline-catalyzed asymmetric sulfa-Michael/aldol cascade reaction has been used to access chiral 3-amine-tetrahydrothiophenes with a quaternary stereocenter. nih.gov Such catalytic systems could potentially be adapted for derivatives of this compound.

Use of Chiral Ligands: Chiral ligands derived from thiophene itself can be used to induce enantioselectivity in reactions. For example, novel chiral thiolated amino alcohols synthesized from thiophene carbaldehydes have been successfully applied as ligands in the catalytic asymmetric Henry reaction. researchgate.net

Asymmetric Mannich Reactions: The amine-catalyzed asymmetric Mannich reaction is a fundamental method for synthesizing chiral β-amino carbonyl compounds. kyoto-u.ac.jp This approach could be used to introduce chirality to side chains attached to the this compound scaffold.

The development of these asymmetric methods is vital for accessing enantiomerically pure compounds for biological and pharmaceutical research. kyoto-u.ac.jp

Reaction Mechanisms and Mechanistic Investigations in N Phenylthiophen 2 Amine Chemistry

Elucidation of Complex Reaction Pathways

The chemical reactivity of N-phenylthiophen-2-amine is diverse, allowing for the formation of a wide array of derivatives through several intricate reaction pathways.

Radical reactions offer a powerful tool for the functionalization of this compound and related structures. The formation of derivatives often proceeds through radical intermediates, which can be generated under various conditions, including photolysis.

A notable example is the generation of N-arylthiophene-2-carboxamidinyl radicals from the corresponding N-arylthiophene-2-carboxamidoximes upon irradiation with UV-vis light. nih.gov Mechanistic studies propose that the reaction initiates with the homolysis of the N–O bond, producing the amidinyl radical and a hydroxyl radical. nih.gov This amidinyl radical is a key intermediate that can undergo several subsequent reactions, including intramolecular cyclization to form benzo[d]imidazole derivatives or conversion to N-arylthiophene-2-carboxamidines. nih.govacs.org

The involvement of radical species in such transformations is often confirmed through trapping experiments. For instance, the use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can help establish the radical nature of a reaction mechanism. researchgate.net In the presence of a radical scavenger such as tetralin, the photolysis of N-phenylthiophene-2-carboxamidoxime yields products like α-tetralol and α-tetralone, confirming the presence of hydroxyl radicals in the reaction medium. acs.org

Table 1: Key Intermediates and Products in Radical Reactions of N-Arylthiophene-2-carboxamidoxime Derivatives

| Precursor | Key Radical Intermediate | Major Product Classes |

|---|---|---|

| N-Arylthiophene-2-carboxamidoxime | N-Arylthiophene-2-carboxamidinyl radical | N-Arylthiophene-2-carboxamidines, 2-(Thiophen-2-yl)benzo[d]imidazoles |

| N-Arylthiophene-2-carboxamidoxime | Hydroxyl radical | Byproducts from radical scavenger trapping (e.g., α-tetralol) |

This table summarizes the main reactive species and resulting compounds from the photolytically induced radical reactions of N-arylthiophene-2-carboxamidoxime, a derivative structure of this compound.

Transformations mediated by electron-donor-acceptor (EDA) complexes have emerged as a powerful strategy in organic synthesis, often initiated by visible light. nih.govrsc.org In this mechanism, an electron donor and an electron acceptor form a complex that can absorb light, triggering a single-electron transfer (SET) to generate radical ions. nih.gov

This approach is applicable to thiophene (B33073) derivatives. For example, an EDA complex can be formed between a bromothiophene (acceptor) and an aniline (B41778) (donor) in the presence of a base. beilstein-journals.org Upon light irradiation, this complex facilitates the generation of a thiophene radical and an aniline radical cation, which can then react to form C-N coupled products. beilstein-journals.org Similarly, EDA complexes can be formed between thiophenol anions (donors) and N-hydroxyphthalimide esters (acceptors) for visible-light-mediated alkylation reactions. nih.gov

The formation of the EDA complex and subsequent radical-based mechanism can be supported by mechanistic studies, including radical trapping experiments. chemrxiv.org This methodology provides a metal- and photocatalyst-free pathway for creating new bonds under mild conditions. chemrxiv.org

Table 2: Components and Outcome of a Typical EDA Complex-Mediated Reaction

| Electron Donor | Electron Acceptor | Initiator | Key Intermediates | Product Type |

|---|

This table outlines the general components and process of an Electron-Donor-Acceptor (EDA) complex-mediated reaction relevant to the functionalization of thiophene and aniline derivatives.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for thiophene and its derivatives. The thiophene ring is generally more reactive than benzene (B151609) towards electrophiles, and substitution preferentially occurs at the α-carbon atoms (positions 2 and 5) rather than the β-positions (3 and 4). researchgate.netpearson.com This regioselectivity is due to the greater ability of the sulfur atom to stabilize the adjacent positive charge in the "onium" intermediate (also known as a σ-complex) formed during the attack at the α-position. researchgate.net

The mechanism involves the initial addition of an electrophile to the thiophene ring to form this cationic intermediate, followed by the loss of a proton to regenerate the aromatic system. researchgate.net The reactivity and orientation of the substitution are significantly influenced by the substituents already present on the ring. researchgate.net Electron-donating groups, such as the amino group in this compound, further activate the thiophene ring towards electrophilic attack, reinforcing the preference for substitution at the vacant α-position (C5).

Computational studies using Density Functional Theory (DFT) have been employed to investigate the SEAr reaction mechanisms on thiophene systems, confirming that electrophilic attack is kinetically and thermodynamically favored at the α-carbon. researchgate.net

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on thiophene rings, particularly when they are substituted with strong electron-withdrawing groups. nih.govlookchem.com The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov For instance, a halogen or other suitable leaving group on a thiophene ring bearing a nitro group can be displaced by a nucleophile like an amine. lookchem.com Computational studies have been used to clarify the role of zwitterionic intermediates and determine the rate-limiting step in these reactions. nih.gov

Intramolecular rearrangements can also occur in derivatives of related heterocyclic systems, such as 2-aminobenzothiazoles. In certain cases, a suitably positioned internal nucleophile, like an amine nitrogen, can attack the electrophilic 2-position of the heterocyclic ring. nih.gov This can lead to a strained spiro intermediate, followed by ring-opening and subsequent reactions. While not directly documented for this compound itself, such pathways are plausible for its derivatives under specific conditions, especially where a nucleophilic atom is positioned to form a stable 5- or 6-membered ring. nih.gov

Role of Catalysis in this compound Chemical Transformations

Catalysis is instrumental in developing efficient and selective methods for the functionalization of amines, including this compound. Homogeneous catalysis, in particular, offers high selectivity under mild reaction conditions.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely used for transformations involving amines. Transition-metal complexes are particularly effective for activating N-H bonds and promoting C-N bond-forming reactions. nih.gov

For instance, cationic gold(I) complexes have been shown to catalyze the hydroamination of alkynes and allenes with ammonia (B1221849) and other amines, providing an atom-efficient route to nitrogen-containing compounds. nih.gov Such catalytic systems could be applied to the N-alkylation or N-alkenylation of this compound.

Another powerful strategy involves the C-H functionalization of N-alkylamines. Cooperative catalysis, using a combination of Lewis acids like B(C₆F₅)₃ and a chiral metal complex, can promote the dehydrogenation of an N-alkylamine to an enamine intermediate. nih.gov This intermediate can then react enantioselectively with various electrophiles, allowing for the functionalization of the β-amino C-H bond. nih.gov This approach could be adapted for the late-stage modification of complex molecules containing the this compound scaffold.

Furthermore, palladium-catalyzed coupling reactions are a cornerstone of C-N bond formation, enabling the synthesis of N-arylamines from aryl halides and amines. nih.gov These methods are directly relevant to both the synthesis and further derivatization of this compound.

Table 3: Examples of Homogeneous Catalytic Systems for Amine Functionalization

| Catalytic System | Transformation | Substrates | Potential Application for this compound |

|---|---|---|---|

| Cationic Gold(I) Complexes | Hydroamination | Alkynes/Allenes + Amines | N-alkenylation |

| B(C₆F₅)₃ + Chiral Sc/Mg Complex | β-C-H Functionalization | N-Alkylamines + α,β-Unsaturated Compounds | Functionalization of N-alkyl derivatives |

This table showcases representative homogeneous catalytic methods that are applicable for the synthesis and specific functionalization of this compound and its derivatives.

Heterogeneous Catalysis and the Application of Supported Catalysts

A variety of materials have been explored as supports for catalysts used in C-N bond formation. These can be broadly categorized into inorganic oxides, carbon-based materials, and polymers. Inorganic supports like silica, zeolites, and metal oxides (e.g., CeO₂, ZrO₂) provide high surface area and thermal stability. acs.orgresearchgate.net For instance, the strong Lewis acidity of supports like ZrO₂ can promote reductive amination processes, a potential route for C-N bond formation. Carbon-based materials, including activated carbon, graphene, and chitosan-grafted graphene oxide, are also widely used due to their excellent stability under both acidic and basic conditions. lookchem.com Porous organic polymers offer a high degree of tunability, allowing for the incorporation of functionalities that can stabilize metal nanoparticles and enhance catalytic activity. rsc.orgmdpi.com

The interaction between the palladium nanoparticles and the support is critical. A well-designed supported catalyst can prevent the agglomeration of metal particles at high temperatures, maintain high catalytic activity over multiple cycles, and in some cases, actively participate in the reaction mechanism. youtube.comacs.org While direct studies on supported catalysts for this compound synthesis are specific, extensive research on analogous C-N coupling reactions provides a strong basis for their application. These systems often involve palladium nanoparticles decorated on the support surface, which act as a reservoir for catalytically active soluble palladium species or may possess intrinsic catalytic activity at the nanoparticle surface. rsc.orgacs.org

Table 1: Examples of Supported Catalysts in C-N Cross-Coupling and Related Reactions

| Catalyst System | Support Material | Reaction Type | Key Research Findings |

|---|---|---|---|

| Pd Nanoparticles | Chitosan-grafted Graphene Oxide (GO-Chit) | Buchwald-Hartwig Amination | Demonstrated effective and reusable catalysis for the amination of aryl halides with secondary amines. lookchem.com |

| PdCl₂ | Phosphorus-enriched Porous Organic Polymer (COP-BINAP) | Buchwald-Hartwig Amination | The polymer support, built from BINAP monomers, actively participates in catalysis, showing excellent activity and broad substrate adaptability. rsc.org |

| Au Nanoparticles | Ceria (CeO₂) | Sonogashira Coupling | DFT calculations showed the support influences the charge on the metal, with Au/CeO₂ being highly selective by stabilizing active Auδ+ species. acs.org |

| Pd Nanoparticles | Porous Organic Polymer (AEPOP) | Heck/Suzuki Coupling | The amide and ether functionalized polymer provided a stable and highly recyclable catalyst, maintaining activity for up to nine cycles. mdpi.com |

Rational Catalyst Design Principles Tailored for this compound Conversions

The synthesis of this compound, typically via palladium-catalyzed N-arylation of 2-aminothiophene or phenylation of an aniline derivative with a thiophene electrophile, relies heavily on the design of the catalyst system. Rational catalyst design moves beyond empirical screening by using mechanistic understanding to create more active, stable, and selective catalysts. nih.gov For C-N cross-coupling reactions, design principles are centered on modifying the electronic and steric properties of the ligands coordinated to the palladium center.

Ligand Design: The evolution of the Buchwald-Hartwig amination has been driven by the development of sophisticated phosphine (B1218219) ligands. wikipedia.org

Steric Hindrance: One of the most critical design features is steric bulk. Large, bulky ligands, such as tri(tert-butyl)phosphine or dialkylbiaryl phosphines (e.g., AdBrettPhos), are essential. elsevierpure.commit.edu This steric congestion promotes the crucial reductive elimination step, where the C-N bond is formed and the product is released from the palladium center. It also helps to form a coordinatively unsaturated, monoligated L-Pd(0) species, which is highly active in the oxidative addition step. wikipedia.org For challenging substrates like electron-rich heteroaryl amines (e.g., 2-aminothiophene), sterically demanding ligands are necessary to achieve efficient coupling. mit.edu

Electron-Donating Ability: Electron-rich phosphine ligands enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. The phosphorus atom's ability to donate electron density to the metal makes the palladium more nucleophilic and thus more reactive toward the electrophile. beilstein-journals.org

Bite Angle (for Bidentate Ligands): For bidentate phosphine ligands like DPPF or BINAP, the natural bite angle influences the geometry at the metal center, which in turn affects the rates of both oxidative addition and reductive elimination. wikipedia.org

Precatalyst Development: Modern catalyst design also focuses on creating stable and easily activated palladium precatalysts. Palladacycle precatalysts, for example, are air- and moisture-stable solids that readily generate the active Pd(0) catalyst in solution under the reaction conditions. rsc.orgresearchgate.net This improves reproducibility and simplifies handling, making the catalytic process more practical.

N-Heterocyclic Carbenes (NHCs): As an alternative to phosphines, N-heterocyclic carbenes have emerged as powerful ligands for C-N coupling. They form very strong bonds to the metal center, creating robust catalysts that are often resistant to decomposition. Expanded-ring NHCs have shown high efficiency in the coupling of various amines and (hetero)aryl chlorides. researchgate.net

The rational design of these components allows chemists to overcome specific challenges, such as coupling unreactive aryl chlorides, preventing side reactions, and achieving high yields with sterically congested or electronically challenging substrates like those involved in the synthesis of this compound. researchgate.netrsc.org

Table 2: Ligand Design Principles and Their Impact on N-Arylation Catalysis

| Ligand Class / Feature | Design Principle | Impact on Catalytic Cycle | Example Ligand(s) |

|---|---|---|---|

| Bulky Alkylphosphines | Maximization of steric hindrance. | Accelerates reductive elimination; stabilizes the active monoligated Pd(0) species. | P(t-Bu)₃ |

| Dialkylbiaryl Phosphines | Combines steric bulk with an electron-rich biaryl backbone. | Highly active for oxidative addition and reductive elimination; effective for challenging substrates including heteroaryl chlorides and amines. wikipedia.orgmit.edu | AdBrettPhos, RuPhos mit.eduresearchgate.net |

| Ferrocene-based Bidentate Phosphines | Defined, wide bite angle and rigid backbone. | Prevents catalyst decomposition and promotes efficient coupling for primary amines. wikipedia.org | DPPF |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating ability and steric bulk. | Forms highly stable and thermally robust catalysts, preventing degradation. | (THP-Dipp) researchgate.net |

| Cage Phosphines ('DalPhos') | Unique three-dimensional structure with defined steric properties. | Enables challenging nickel-catalyzed N-arylation reactions by providing a specific coordination environment. nih.gov | PAd₂-DalPhos nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of N Phenylthiophen 2 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-phenylthiophen-2-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl and thiophene (B33073) rings, as well as the amine proton. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (approximately 6.5-8.0 ppm) due to the deshielding effects of the aromatic ring currents. The exact positions will be influenced by the electronic effects of the amino group and the sulfur atom. The N-H proton signal is often a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding effects.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment within the molecule. The aromatic carbons of both the phenyl and thiophene rings will resonate in the typical aromatic region (approximately 110-150 ppm). The carbon atoms directly bonded to the nitrogen and sulfur atoms will experience different electronic environments, leading to distinct chemical shifts.

2D NMR Spectroscopy: To definitively assign the ¹H and ¹³C signals and establish the connectivity of the molecule, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between adjacent protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This experiment is invaluable for establishing the connectivity between the phenyl and thiophene rings through the nitrogen atom by observing correlations between the protons of one ring and the carbons of the other.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl Protons | 6.8 - 7.5 | 115 - 145 |

| Thiophene Protons | 6.5 - 7.2 | 110 - 140 |

| Amine Proton (N-H) | Variable (broad) | - |

Advanced NMR techniques can provide insights into the conformational preferences and intermolecular interactions of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. This information is critical for understanding the preferred orientation of the phenyl and thiophene rings relative to each other. Such studies can reveal whether the molecule adopts a planar or a more twisted conformation in solution, which can have significant implications for its electronic and chemical properties. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.

For this compound, key vibrational modes include:

N-H Stretch: A characteristic sharp to medium intensity band is expected in the IR spectrum around 3350-3450 cm⁻¹ for the secondary amine N-H stretching vibration.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

C=C Ring Stretching: Vibrations associated with the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aryl-amine C-N bond is expected in the 1250-1360 cm⁻¹ region.

Thiophene Ring Vibrations: Characteristic bands for the thiophene ring, including C-S stretching, will also be present in the fingerprint region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum. The combination of both techniques provides a more complete vibrational analysis. thermofisher.comspectroscopyonline.comsci-hub.st

Interactive Data Table: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3350 - 3450 | Weak or absent |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| C-N Stretch | 1250 - 1360 | Medium |

| Thiophene Ring Modes | Fingerprint Region | Fingerprint Region |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its extended π-conjugated system encompassing both the phenyl and thiophene rings linked by a nitrogen atom, is expected to exhibit strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* transitions. The position of the maximum absorption (λmax) is sensitive to the extent of conjugation and the presence of substituents. The electronic communication between the phenyl and thiophene rings through the nitrogen lone pair will influence the energy of the electronic transitions and thus the color properties of the molecule. Studies on similar aryl-substituted thiophenes show strong absorption in the UV region, often with multiple bands. researchgate.netnii.ac.jpnih.govnih.gov

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the precise molecular mass of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), and its subsequent fragmentation can provide valuable structural clues. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion. Cleavage of the C-N bond can lead to fragments corresponding to the phenylaminyl radical or cation and the thiophene cation. The fragmentation pattern of the thiophene ring itself can also be observed. Analysis of these fragments helps to confirm the connectivity of the molecule. arkat-usa.org

Computational Chemistry and Theoretical Investigations of N Phenylthiophen 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. For N-phenylthiophen-2-amine, these calculations offer insights into its stability, electronic landscape, and potential as a building block in functional materials. The choice of method depends on the desired balance between computational cost and accuracy.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational efficiency. njit.edu The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with a Pople-style basis set such as 6-31G(d,p) or 6-311++G(d,p), is commonly employed to determine the optimized ground state geometry of thiophene-based systems. njit.edu

This process involves an iterative calculation to find the lowest energy conformation of the molecule, providing key structural parameters. For this compound, this would include the bond lengths within the thiophene (B33073) and phenyl rings, the C-N and N-H bond lengths, and the crucial dihedral angle between the planes of the two aromatic rings. This dihedral angle is particularly important as it governs the extent of π-conjugation between the electron-donating amine-thiophene moiety and the phenyl ring, which in turn influences the electronic properties of the entire molecule. The electronic configuration is detailed by the distribution of electron density and the nature of the molecular orbitals. In systems like N-methyl-N-phenylthiophen-2-amine (MPTA), a closely related derivative, the amine-thiophene fragment acts as a potent electron-donor unit, a characteristic that DFT calculations can quantify. researchgate.netsciencesconf.orgsciencesconf.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-S (Thiophene) | Bond lengths within the thiophene ring | ~1.72 - 1.75 Å |

| C-N | Bond length between thiophene ring and nitrogen | ~1.39 - 1.42 Å |

| N-C (Phenyl) | Bond length between nitrogen and phenyl ring | ~1.41 - 1.44 Å |

| C-S-C (Thiophene) | Bond angle within the thiophene ring | ~92 - 93° |

| C-N-C | Bond angle around the linking nitrogen atom | ~120 - 125° |

| Dihedral Angle (C-S-C...C-N-C) | Torsion angle between the thiophene and phenyl rings | 30 - 50° |

Beyond DFT, other quantum mechanical methods are available for predicting electronic properties. Ab initio methods, such as Hartree-Fock (HF) theory, provide a foundational, albeit less accurate, picture by neglecting electron correlation. While computationally more demanding than DFT, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) can be used for more precise geometry and energy calculations. researchgate.net

Semi-empirical methods, on the other hand, offer a faster, though less precise, alternative by incorporating parameters derived from experimental data. These methods are particularly useful for rapid screening of large numbers of derivative compounds or for studying very large molecular systems where DFT or ab initio calculations would be computationally prohibitive. They can provide initial geometries for higher-level optimizations and qualitative insights into electronic properties.

For molecules with complex electronic structures, such as those with significant electron delocalization, low-lying excited states, or diradical character, single-reference methods like standard DFT and Hartree-Fock can be inadequate. These situations require methods that explicitly account for electron correlation.

Multireference perturbation theories are advanced computational techniques designed for systems where more than one electronic configuration is significant in describing the wavefunction. researchgate.net Methods like N-electron valence state perturbation theory (NEVPT) and complete active space second-order perturbation theory (CASPT2) are capable of accurately describing both static (multiconfigurational) and dynamic (momentary electron-electron repulsion) correlation. researchgate.netsciencesconf.org While computationally intensive, these approaches are essential for accurately modeling photochemical processes, excited state potential energy surfaces, and bond-breaking phenomena in this compound systems. The development of intruder-state-free versions of these theories, such as NEVPT2, has made their application more robust and reliable. researchgate.netsciencesconf.org

Detailed Molecular Orbital Analysis

The reactivity and electronic behavior of a molecule are governed by the distribution and energies of its molecular orbitals. For this compound, analyzing these orbitals provides a clear picture of its chemical nature.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and reactivity. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the nitrogen atom, reflecting the system's electron-donating character. The LUMO is typically distributed over the phenyl ring, which acts as the primary electron-accepting part of the molecule. This spatial separation of HOMO and LUMO is characteristic of a "push-pull" system and is responsible for intramolecular charge transfer (ICT) upon electronic excitation.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A small energy gap is associated with high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov Molecules with small gaps are generally considered "soft" and are more readily excited electronically, often absorbing light at longer wavelengths. DFT calculations are highly effective for determining the energies of these orbitals and the resulting energy gap. Studies on related 3-aminothiophene-2-carboxamide (B122380) derivatives show that the HOMO-LUMO gap is a sensitive indicator of the molecule's electronic nature.

| Property | Definition | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron (ionization potential). Higher energy means it is a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron (electron affinity). Lower energy means it is a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity and easier electronic excitation. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap correlates with a "harder" molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. nih.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP map would be expected to show a region of significant negative potential around the nitrogen atom due to its lone pair of electrons, as well as on the electron-rich thiophene ring. sciencesconf.org These areas represent the most likely sites for protonation or interaction with electrophiles. Conversely, the hydrogen atom of the N-H group would exhibit a positive potential, making it a potential hydrogen bond donor site. The MEP surface provides a chemically intuitive map that complements the FMO analysis in predicting the molecule's reactivity towards other chemical species. sciencesconf.orgnih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Information

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in molecules, providing insights into chemical bonding, intramolecular and intermolecular interactions, and charge transfer. For systems like this compound, which are often incorporated into donor-π-acceptor (D-π-A) architectures for organic solar cells, NBO analysis is particularly valuable for understanding the efficiency of intramolecular charge transfer (ICT). researchgate.netsciencesconf.org

This analysis partitions the molecular wavefunction into localized, Lewis-like bonding orbitals (donors) and non-Lewis, high-energy orbitals (acceptors). The interactions between these orbitals, specifically the delocalization of electron density from a filled donor orbital to a vacant acceptor orbital, are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer.

In derivatives of this compound, significant charge transfer is expected from the lone pair of the nitrogen atom and the π-orbitals of the phenyl and thiophene rings to the antibonding orbitals of an attached electron-accepting group. This process is fundamental to the function of push-pull molecules used in photovoltaic applications. sciencesconf.org

Table 1: Illustrative NBO Analysis Data for a Hypothetical this compound Derivative This table is a generalized representation of typical NBO analysis results and is not derived from specific experimental data for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C)Phenyl | ~5-10 | Lone Pair -> π |

| π(C=C)Thiophene | π(C=C)Acceptor | >20 | π -> π (ICT) |

| π(C=C)Phenyl | π(C=C)Thiophene | ~10-15 | π -> π |

Theoretical Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

Computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These calculations can forecast parameters such as UV-visible absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net

The theoretical spectra are then compared with experimental data to validate the computational model and the optimized molecular geometry. A strong correlation between the predicted and observed spectra confirms that the theoretical model is an accurate representation of the molecule's electronic structure and conformation. For instance, the calculated maximum absorption wavelength (λmax) from TD-DFT should align with the peak observed in experimental UV-Vis spectroscopy. Discrepancies can often be rationalized by considering solvent effects or specific intermolecular interactions present in the experimental conditions. This validation is a critical step before using the computational model to predict the properties of yet-to-be-synthesized derivatives.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding the properties of a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of a molecule over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing researchers to sample a wide range of possible conformations that a flexible molecule like this compound might adopt.

Establishment of Structure-Property Relationships through Computational Modeling

A primary goal of computational chemistry in materials science is to establish clear relationships between a molecule's structure and its resulting properties. For this compound systems, this involves understanding how chemical modifications impact their electronic and optical characteristics. sciencesconf.orgresearchgate.netidref.fr

Computational modeling allows for the systematic in silico modification of the this compound scaffold to predict how changes will affect its function. Key properties of interest for organic electronics include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (which influences the optical absorption and the open-circuit voltage in a solar cell), and the intramolecular charge transfer characteristics.

For example, DFT calculations can predict that adding electron-donating groups to the phenyl ring will raise the HOMO energy level, while attaching stronger electron-withdrawing groups to a π-spacer connected to the thiophene ring will lower the LUMO energy. sciencesconf.org This ability to rationally tune the electronic energy levels is fundamental to optimizing the performance of materials in organic photovoltaic devices. researchgate.netresearchgate.net

The three-dimensional shape of this compound and its derivatives plays a significant role in their properties. The dihedral angle between the phenyl and thiophene rings, for instance, can affect the degree of π-conjugation across the molecule. Computational methods can be used to calculate the rotational energy barrier around the C-N bond and the C-C bond connecting the rings.

Introducing bulky substituents can induce steric hindrance, forcing the rings to twist out of planarity. This has a direct impact on the electronic properties, often leading to a blue-shift in the absorption spectrum and altered charge transport capabilities. Understanding these steric effects is crucial for controlling the molecular packing in the solid state and, consequently, the performance of the final device. researchgate.net

The ultimate test of any computational model is its ability to accurately reflect experimental reality. For this compound-based materials, this involves a close partnership between theoretical calculations and laboratory synthesis and characterization.

Theoretical predictions of HOMO/LUMO levels are validated against electrochemical measurements like cyclic voltammetry. Calculated absorption spectra are compared with UV-Vis spectroscopy data. researchgate.netsciencesconf.org When computational models are shown to reliably predict the properties of a series of known compounds, they can then be used with greater confidence to screen and identify new, promising candidate molecules for synthesis, accelerating the materials discovery process. This iterative cycle of prediction, synthesis, and validation is key to advancing the field of organic electronics.

Advanced Physicochemical Properties and Their Chemical Origins in N Phenylthiophen 2 Amine Derivatives

Linear and Nonlinear Optical (NLO) Properties

Derivatives of N-phenylthiophen-2-amine are prominent candidates for nonlinear optical (NLO) materials due to their π-conjugated systems, which facilitate electron delocalization. Organic NLO materials are of significant interest for applications in optical data storage, signal processing, and telecommunications. mdpi.com The NLO response in these molecules is governed by their ability to be polarized by an external electric field, a property that is enhanced by the strategic placement of electron-donating and electron-accepting groups.

The NLO properties of a molecule are quantified by its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). Theoretical calculations, often employing Density Functional Theory (DFT), are widely used to predict and understand these properties.

Studies on various thiophene (B33073) derivatives have provided quantitative insights. For a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, DFT calculations revealed a wide range of hyperpolarizability values depending on the substituent on the aryl group. mdpi.com For instance, compounds featuring strong electron-donating or withdrawing groups exhibited significantly higher β values, indicating a more pronounced NLO response. mdpi.com The HOMO-LUMO energy gap (ΔE) is inversely related to polarizability; a smaller energy gap generally leads to higher polarizability and a greater NLO response. nih.gov

In one study, the calculated polarizability (α) for a series of novel triazine derivatives ranged from 6.09 to 10.75 x 10⁻²⁴ esu. nih.gov For 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, compounds 4i (with a 4-(dimethylamino)phenyl substituent) and 4l (with a 4-hydroxyphenyl substituent) showed the highest hyperpolarizability values of 9139.57 a.u. and 9048.28 a.u., respectively, highlighting their strong NLO responses. mdpi.com

Table 1: Calculated Optical Properties of Selected 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides Data sourced from DFT calculations. mdpi.com

| Compound | Substituent (Aryl Group) | Polarizability (α) (a.u.) | Hyperpolarizability (βo) (a.u.) |

| 4a | Phenyl | 291.56 | 137.91 |

| 4b | 4-Chlorophenyl | 303.49 | 240.23 |

| 4c | 3-Acetylphenyl | 338.44 | 1298.15 |

| 4d | 4-Acetylphenyl | 344.47 | 3703.11 |

| 4e | 4-Cyanophenyl | 314.51 | 4279.79 |

| 4f | 4-Nitrophenyl | 319.46 | 6649.33 |

| 4i | 4-(Dimethylamino)phenyl | 385.11 | 9139.57 |

| 4l | 4-Hydroxyphenyl | 312.23 | 9048.28 |

Note: a.u. stands for atomic units.

The magnitude of the NLO response in this compound derivatives is critically dependent on the molecular architecture, specifically the nature and positioning of substituent groups. nih.gov A donor-π-acceptor (D-π-A) framework is a classic design strategy to enhance NLO properties. acs.org In this setup, an electron-donating group (D) and an electron-accepting group (A) are connected by a π-conjugated bridge (like the phenylthiophene system), facilitating intramolecular charge transfer upon excitation.

For example, a comparative study of two azo-based phenylthiophene compounds, one with a D-π-D structure (N,N-dimethylaniline donor) and another with a D-π-A structure (nitrobenzene acceptor), demonstrated the superiority of the D-π-A design. The D-π-A compound exhibited a significantly better NLO performance, with a second harmonic generation value of 8.18 ± 0.09 pm V⁻¹, compared to 1.32 ± 0.07 pm V⁻¹ for the D-π-D compound. acs.org This enhancement is attributed to the increased charge asymmetry in the D-π-A molecule. acs.orgresearchgate.net

The choice of the donor group also plays a crucial role. In a study on organo-imido polyoxometalates, the NLO response varied with the amino substituent in the order: dimethylamino (NMe₂) > diphenylamino (NPh₂) > carbazole. This indicates that the dimethylamino group is the most effective electron donor among the three for enhancing hyperpolarizability. mdpi.com Similarly, modifying the π-spacer can tune the NLO properties. Theoretical studies on 1-phenyl-2,5-di(thiophen-2-yl)-1H-pyrrole based chromophores show that modifying the π-linkers can lead to giant NLO responses. dntb.gov.ua The strategic design of thiophene-fused nickel dithiolene derivatives by substituting donor-acceptor groups at the aryl ring also significantly enhances their first hyperpolarizability (β) values. rsc.org

Photophysical Characteristics and Luminescence Phenomena

The photophysical properties of this compound derivatives, including their absorption and emission of light, are dictated by their electronic structure. These compounds are often fluorescent and their emission characteristics can be tuned by altering the molecular design, making them suitable for applications such as organic light-emitting diodes (OLEDs). acs.orgnih.gov

The luminescence in these derivatives often arises from an intramolecular charge transfer (ICT) excited state. rsc.org Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), typically localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor part. The subsequent relaxation to the ground state results in the emission of light (photoluminescence).

The emission properties are highly sensitive to the molecular structure and the surrounding environment. In a study of D-π-A thiophene-based compounds, modifying the electron-donating group from a methoxy (B1213986) to a more powerful dimethylamine (B145610) group resulted in a significant enhancement of the ICT strength. rsc.org This was evidenced by a large bathochromic (red) shift in the fluorescence emission spectrum, moving from 458 nm in nonpolar cyclohexane (B81311) to 620 nm in polar DMSO for the dimethylamine derivative. rsc.org This phenomenon, known as solvatochromism, highlights the change in the dipole moment between the ground and excited states and is a hallmark of ICT. rsc.org

Derivatives of 2-(2′-aminophenyl)benzothiazole, which share structural similarities, are known to exhibit phenomena like Aggregation-Induced Emission (AIE), where fluorescence is enhanced in the solid state or in aggregates. mdpi.com This is often related to the restriction of intramolecular rotations in the aggregated state, which closes non-radiative decay channels. mdpi.com

Table 2: Emission Properties of a Thiophene-Based Green Dopant for OLEDs Data for a compound based on a 2,2-diphenylvinyl end-capped bithiophene and a 9-phenylcarbazole (B72232) moiety. nih.gov

| Property | Value |

| Emission Color | Yellowish Green |

| CIE Coordinates | (0.42, 0.54) |

| Maximum Brightness | 5,100 cd/m² |

| Luminous Efficiency | 2.56 cd/A |

Certain this compound derivatives exhibit photoactivity, undergoing chemical transformations when exposed to light. A study on N-arylthiophene-2-carboxamidoximes demonstrated that these compounds can be converted into N-arylthiophene-2-carboxamidines upon irradiation with UV-vis light. nih.govresearchgate.net This reaction proceeds through the generation of amidinyl radicals following the homolytic fission of the N–O bond in the amidoxime. nih.govresearchgate.net

The process was found to be efficient, with the starting materials being completely consumed within 20 minutes, yielding the amidine derivatives in high yields (up to 80%) without the need for a catalyst. nih.gov This photochemical method presents a facile and mild alternative to traditional synthetic routes that often require harsh conditions. researchgate.net Further irradiation can lead to intramolecular cyclization of the radical to form 2-(thiophene-2-yl)benzo[d]imidazoles. nih.gov This photoresponsiveness highlights the potential of these compounds in photochemistry and materials science, where light can be used as a trigger for chemical reactions.

Mesomorphic and Liquid Crystalline Behavior

The incorporation of the this compound scaffold into larger, rigid molecular structures can lead to the formation of liquid crystalline phases. Liquid crystals (LCs) are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. The tendency of a molecule (mesogen) to form LC phases depends on its geometry, aspect ratio, and intermolecular interactions.

Thiophene-containing molecules have been extensively studied as components of thermotropic liquid crystals. researchgate.net The thiophene ring can act as a central core or a linking unit in mesogenic structures. mdpi.comresearchgate.net For instance, a homologous series of rod-shaped calamitic liquid crystals combining Schiff base, chalcone, and thiophene units was synthesized. In this series, derivatives with alkoxy chains of intermediate length (n-heptyloxy to n-tetradecyloxy) were found to exhibit a monotropic nematic phase, a phase where the molecules have long-range orientational order but no positional order. figshare.com

The length of terminal alkoxy chains significantly influences the mesomorphic behavior. In one series of 4-{[(thiophen-2-yl)methylidene]amino}phenyl 4-alkoxybenzoates, all members with alkoxy chains from n=6 to n=16 showed an enantiotropic nematic phase. The nematic phase range first increased with chain length (from n=6 to n=10) and then decreased, disappearing entirely for the n=18 derivative. researchgate.net Similarly, bent-core (or "banana-shaped") molecules incorporating a 2,5-disubstituted thiophene central ring have been designed. The bending angle of about 154° in these molecules can facilitate the formation of unique liquid crystal phases, including blue phases, which are of interest for next-generation display technologies. mdpi.com

Table 3: Mesomorphic Properties of a Homologous Series of Thiophene-Imine-Esters General Structure: 4-{[(thiophen-2-yl)methylidene]amino}phenyl 4-alkoxybenzoates (CnH2n+1O-) researchgate.net

| Alkoxy Chain Length (n) | Mesophase Type | Phase Transition |

| 6 | Nematic | Enantiotropic |

| 8 | Nematic | Enantiotropic |

| 10 | Nematic | Enantiotropic |

| 12 | Nematic | Enantiotropic |

| 14 | Nematic | Enantiotropic |

| 16 | Nematic | Enantiotropic |

| 18 | Non-mesogenic | - |

Characterization of Thermotropic Mesophases and Phase Transitions

The investigation of thermotropic liquid-crystalline behavior in derivatives of this compound relies on a combination of analytical techniques to identify mesophases and determine their transition temperatures. researchgate.net The primary methods employed are Polarizing Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC). researchgate.netorientjchem.org

POM is a standard and indispensable tool for the initial identification of liquid crystal phases. researchgate.net By observing the sample's texture under a microscope with cross-polarized light during controlled heating and cooling cycles, distinct optical patterns (textures) emerge that are characteristic of specific mesophases, such as nematic, smectic, or blue phases. researchgate.netorientjchem.org These textures arise from the anisotropic nature of the liquid crystal, where molecules exhibit a degree of orientational order. ucsd.edu

DSC provides quantitative thermodynamic data about the phase transitions. orientjchem.orgresearchgate.net By measuring the heat flow into or out of a sample as a function of temperature, DSC curves can precisely identify the temperatures at which phase transitions occur. researchgate.net The enthalpy changes (ΔH) associated with these transitions, such as the crystal-to-mesophase and mesophase-to-isotropic liquid transitions, can also be determined. researchgate.net These enthalpy values give insight into the degree of molecular ordering and the nature of the transition; for instance, the nematic-isotropic (N-I) transition is typically a weakly first-order transition with a small latent heat. researchgate.net Together, POM and DSC allow for the comprehensive characterization of the mesomorphic properties of these materials. researchgate.netorientjchem.org

Impact of Molecular Structure on Mesophase Type, Range, and Stability

The emergence, type, and stability of thermotropic mesophases in this compound derivatives are highly sensitive to their molecular architecture. researchgate.netmdpi.com Key structural elements that can be modified to tune these properties include the rigidity of the molecular core, the nature of terminal groups, the presence of lateral substituents, and the length of flexible alkylene spacers. mdpi.comresearchgate.net

One of the fundamental requirements for a compound to exhibit mesogenic behavior is a high length-to-width ratio, which promotes the necessary anisotropic molecular arrangement. mdpi.com For thiophene-based derivatives, incorporating multiple benzene (B151609) rings along the long axis of the molecule tends to favor the formation of liquid crystal phases. mdpi.com

The introduction of specific substituents can significantly alter phase behavior. For example, adding a lateral fluorine (F) moiety near the ester linkage in certain thiophene-based molecules has been shown to decrease the crystal-to-nematic phase transition temperature. mdpi.com Bent-core or λ-shaped molecular structures incorporating a 2,5-disubstituted thiophene central ring can be used to stabilize unique phases like the blue phase. researchgate.netmdpi.com The bending angle of the thiophene ring, which is approximately 154°, may facilitate the formation of a twisted molecular configuration conducive to these complex phases. mdpi.com

In compounds containing two mesogenic groups linked by a flexible alkylene spacer, the length of this spacer is critical. Studies on α,ω-bis{5-[N-(4′-butyloxybiphenyl-4-yl)imino]formyl-2-thienyl}alkanes have shown that these molecules exhibit enantiotropic smectic and nematic mesophases. researchgate.net Similarly, for E,E-α,ω-bis[5-(2-fluorenylvinyl)-2-thienyl]alkanes, the length of the methylene (B1212753) spacer determines whether the compound displays enantiotropic nematic, monotropic nematic, or no liquid crystalline phases at all. researchgate.net This demonstrates that subtle changes in molecular geometry and flexibility can dramatically influence the type of mesophase formed and the temperature range over which it is stable.

Table 1: Phase Transition Temperatures of Thiophene-Based Liquid Crystal Derivatives An interactive table detailing the impact of molecular structure on mesophase behavior.

| Compound | Structure Modification | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | Reference |

|---|---|---|---|---|

| C5PP-6Th | Rigid core with terminal hexylthiophene | Cr 186.2 N 220.4 I | I 218.3 N 161.7 Cr | researchgate.netmdpi.com |

| C5PPF(2)-6Th | Lateral fluorine substitution | Cr 141.6 N 190.5 I | I 189.9 N 123.5 Cr | researchgate.netmdpi.com |

| C5PPF(3)-6Th | Lateral fluorine substitution | Cr 127.3 N 191.6 I | I 191.0 N 119.7 Cr | researchgate.netmdpi.com |

Note: Cr = Crystal, N = Nematic, I = Isotropic Liquid. Data sourced from DSC measurements.

Charge Transport Properties in Advanced Materials

Measurement and Enhancement of Hole Drift Mobility

Certain derivatives of this compound have been developed as high-performance amorphous molecular materials with exceptional charge transport properties. researchgate.net A key example is tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA), which has demonstrated one of the highest hole drift mobilities among amorphous organic materials. researchgate.net

The hole drift mobility of these materials is typically measured using the time-of-flight (TOF) technique. This method involves creating a thin film of the material sandwiched between two electrodes. A short pulse of light generates charge carriers (holes and electrons) near one electrode. An applied electric field then causes the holes to drift across the film to the opposite electrode. By measuring the time it takes for the holes to traverse the film, the drift mobility (µ) can be calculated.